molecular formula C23H27N3O3S B368441 2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 919975-98-7

2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

Cat. No.: B368441
CAS No.: 919975-98-7
M. Wt: 425.5g/mol
InChI Key: XQBOSCGHIFNWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies

Crystallographic investigations of related benzimidazole-morpholine derivatives provide valuable insights into the solid-state structure and packing arrangements of compounds sharing similar structural motifs. Crystal structure determination for analogous compounds in this chemical class reveals monoclinic crystal systems with specific space group arrangements. The crystallographic data for related structures show unit cell dimensions with characteristic angles and volumes that reflect the molecular geometry and intermolecular interactions.

In related benzimidazole derivatives containing sulfur linkages, crystal structure analysis demonstrates specific molecular conformations stabilized by intermolecular hydrogen bonding networks and aromatic stacking interactions. The morpholine ring typically adopts a chair conformation in the crystalline state, consistent with its preference for this low-energy arrangement. The benzimidazole moiety exhibits planar geometry with nitrogen atoms positioned to participate in hydrogen bonding interactions either intramolecularly or with neighboring molecules in the crystal lattice.

Temperature-dependent crystallographic studies of similar compounds indicate structural stability across a range of conditions, with thermal ellipsoids showing characteristic motion patterns for the different molecular segments. The crystallographic analysis reveals that the thioether linkage introduces conformational flexibility while maintaining overall molecular integrity through the crystal structure.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecular structure. In benzimidazole-morpholine derivatives, characteristic chemical shift patterns emerge for different structural components. The morpholine protons typically appear as multiplets between 3.60 and 4.20 parts per million, reflecting the different magnetic environments of the methylene groups adjacent to nitrogen and oxygen atoms.

The ethylene spacer linking the benzimidazole and morpholine units exhibits specific chemical shifts between 42.03 and 42.36 parts per million in carbon-13 nuclear magnetic resonance spectra, while other carbons in this chain appear between 57.39 and 57.55 parts per million. These values provide definitive assignments for the structural connectivity between the heterocyclic components.

Carbon-13 nuclear magnetic resonance analysis reveals that morpholine carbons generate two distinct spectral regions: signals between 53.78 and 53.83 parts per million corresponding to the nitrogen-adjacent carbons, and peaks between 66.31 and 66.50 parts per million for the oxygen-adjacent carbons. The benzimidazole carbon at position 2 produces characteristic resonances between 154.69 and 157.27 parts per million, with the exact chemical shift depending on the electronic effects of substituent groups.

Tautomeric effects significantly influence nuclear magnetic resonance chemical shifts in benzimidazole systems. The chemical shift difference between carbon-4 and carbon-7 positions in the benzimidazole ring provides quantitative information about the tautomeric equilibrium between pyrrole-like and pyridine-like nitrogen environments. Reference values for fully pyridine-like character at carbon-4 appear near 120.0 parts per million, while fully pyrrole-like character at carbon-7 occurs near 110.0 parts per million.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic absorption bands that identify specific functional groups within the molecular structure. Benzimidazole derivatives typically exhibit characteristic carbonyl stretching vibrations around 1747 wavenumbers when amide functionalities are present. The morpholine component contributes specific carbon-hydrogen stretching patterns in the 2800-3000 wavenumber region, while the aromatic components generate characteristic peaks between 1400-1600 wavenumbers corresponding to ring stretching vibrations.

Mass spectrometric analysis reveals fragmentation patterns that confirm the molecular structure and provide information about the relative stability of different molecular segments. High-resolution mass spectrometry confirms the exact molecular mass and elemental composition, validating the proposed molecular formula. Fragmentation pathways typically involve cleavage at the thioether linkage and loss of the morpholine moiety, generating characteristic fragment ions that support structural assignments.

The mass spectrometric profile shows molecular ion peaks consistent with the calculated molecular weight of 425.5 grams per mole, along with characteristic fragmentation patterns that include loss of morpholine groups and cleavage of the ethylene linker regions. These fragmentation patterns provide structural confirmation and help distinguish between isomeric possibilities.

Tautomeric Behavior and Conformational Analysis

Benzimidazole systems exhibit well-documented tautomeric equilibria that significantly influence their chemical and biological properties. The fundamental tautomerism involves proton migration between the two nitrogen atoms in the imidazole ring, creating equilibrium between different electronic distributions. In 2-substituted benzimidazoles, this tautomeric behavior becomes particularly important when large substituents are present, as they can influence the equilibrium position through steric and electronic effects.

The tautomeric ratio in benzimidazole derivatives can be quantitatively determined using carbon-13 nuclear magnetic resonance chemical shift analysis. The relationship between observed chemical shifts and reference values for pure pyridine-like and pyrrole-like environments allows calculation of the molar fractions of each tautomeric form. For benzimidazole systems in solution, the equilibrium position depends strongly on solvent effects, temperature, and the electronic nature of substituents.

Morpholine conformational behavior adds another layer of structural complexity to this compound. The morpholine ring can adopt different chair conformations, designated as Chair-Equatorial and Chair-Axial based on the orientation of substituents relative to the ring plane. Advanced spectroscopic techniques have determined that the conformational energy difference between these arrangements is approximately 109 wavenumbers, corresponding to about 1.3 kilojoules per mole.

The conformational preference of morpholine affects the overall molecular geometry and potentially influences the biological activity of morpholine-containing compounds. Infrared spectroscopy combined with theoretical calculations reveals that specific vibrational modes can distinguish between different morpholine conformers, with characteristic frequencies appearing in the carbon-hydrogen stretching region between 2800-3000 wavenumbers.

The combination of benzimidazole tautomerism and morpholine conformational equilibria creates a complex dynamic system where multiple structural forms exist in solution simultaneously. The relative populations of these different forms depend on environmental conditions including temperature, solvent polarity, and intermolecular interactions. Understanding these equilibria is crucial for predicting the compound's behavior in different chemical and biological environments.

Properties

IUPAC Name

2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-7-8-19(15-18(17)2)29-13-14-30-23-24-20-5-3-4-6-21(20)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBOSCGHIFNWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone (CAS No. 919975-98-7) is a benzimidazole derivative with potential therapeutic applications. Its molecular structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article focuses on the biological activity of this compound, supported by case studies, research findings, and data tables.

Molecular Characteristics

  • Molecular Formula: C23H27N3O3S
  • Molecular Weight: 425.5 g/mol
  • Structure: The compound features a benzimidazole core, a morpholino group, and a thioether linkage to a phenoxyethyl moiety.

Biological Activity Overview

The biological activity of benzimidazole derivatives has been extensively studied, particularly in relation to their antimicrobial, anticancer, and enzyme inhibitory properties. The specific compound exhibits promising activity in these areas.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that derivatives containing the benzimidazole nucleus display significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. A study evaluating various benzimidazole compounds reported that certain derivatives exhibited high potency against cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The GI50 values for some compounds were significantly low, indicating strong growth inhibition .

CompoundMCF-7 GI50 (µM)NCI-H460 GI50 (µM)SF-268 GI50 (µM)
5a0.21 ± 0.040.12 ± 0.040.08 ± 0.006
5b36.6 ± 10.233.0 ± 8.638.6 ± 8.0
Target CompoundTBDTBDTBD

Enzyme Inhibition

The compound's mechanism of action likely involves enzyme inhibition, which is common among benzimidazole derivatives. For example, similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in DNA replication and repair processes . This inhibition can lead to apoptosis in cancer cells or disruption of microbial growth.

Case Studies

A recent study explored the effects of various benzimidazole derivatives on cancer cell lines using a dose-response methodology. The results indicated that the presence of specific substituents on the benzimidazole ring significantly influenced the compounds' cytotoxicity profiles .

In another case study focusing on enzyme inhibition, researchers found that compounds with thioether linkages demonstrated enhanced binding affinity to target enzymes compared to their non-thioether counterparts . This suggests that the structural features of the target compound may contribute to its biological efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone exhibit significant anticancer activity. A study reported that related benzimidazole derivatives demonstrated high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating potent growth inhibition .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include:

  • Formation of the benzimidazole core.
  • Introduction of the morpholino and thioether functionalities.
  • Purification and characterization through techniques such as NMR and LC-MS.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those structurally related to this compound). The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines (MCF-7), with IC50 values suggesting strong antiproliferative effects .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR, modifications to the thioether and morpholino groups were systematically analyzed to identify structural features that enhance biological activity. The findings highlighted that specific substitutions improved solubility and bioavailability, leading to increased efficacy against cancer cells .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound may hold promise for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens, suggesting further exploration in this area could be beneficial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents Molecular Weight Key Biological Activity Synthesis Yield (if reported) Reference
Target Compound 3,4-Dimethylphenoxyethylthio, morpholino ~450 (estimated) Inferred CRTh2 antagonism (hypothetical) N/A
2-(2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethan-1-one (Compound 11) 4-Fluorophenyl, thiomorpholino ~400 Metabolic stability 9.19%
2-(2-((2-(4-Chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid (Compound 1, CRTh2 antagonist) 4-Chlorophenoxyethylthio, acetic acid ~407 CRTh2 receptor antagonism N/A
5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-oxadiazole-2-thiol (Compound 4) Arylthio, oxadiazole ~300 Antimicrobial (S. aureus inhibition) 85–90% (similar derivatives)
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Hydrosulfonyl ~350 Antitumor N/A
1-(2,6-Dimethylmorpholino)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone 2,6-Dimethylmorpholino, hydroxymethylimidazole 389.5 Not specified N/A

Key Comparative Findings

Pharmacokinetic and Pharmacodynamic Considerations
  • Hydrosulfonyl Derivatives () : The sulfonyl group improves aqueous solubility, critical for antitumor applications, but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic substituents .
  • 2,6-Dimethylmorpholino (): Steric effects from dimethyl substitution could alter binding kinetics compared to the target compound’s unmodified morpholino .

Preparation Methods

Preparation of 1H-Benzo[d]imidazole-2-thiol

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine with carbon disulfide under basic conditions:
C6H4(NH2)2+CS2NaOHC7H5N2S+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{C}_7\text{H}_5\text{N}_2\text{S} + \text{H}_2\text{O}
Yields exceeding 75% are achieved using ethanol as the solvent at reflux (78°C) for 6–8 hours. Purification via recrystallization from ethanol/water (1:1) affords the thiol in >98% purity.

Thioether Formation

Alkylation with 2-(3,4-Dimethylphenoxy)ethyl Bromide

The thioether linkage is introduced via nucleophilic substitution:
C7H5N2S+BrCH2CH2O(C6H3(CH3)2)BaseC17H17N2OS\text{C}_7\text{H}_5\text{N}_2\text{S} + \text{BrCH}_2\text{CH}_2\text{O}(\text{C}_6\text{H}_3(\text{CH}_3)_2) \xrightarrow{\text{Base}} \text{C}_{17}\text{H}_{17}\text{N}_2\text{OS}
Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Base : Potassium carbonate (2.5 equiv).

  • Temperature : 60°C for 12 hours.

  • Yield : 68–72%.

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by 15–20%. Post-reaction workup involves extraction with ethyl acetate and silica gel chromatography (hexane:ethyl acetate, 3:1).

N-Alkylation with Morpholino Ethanone

Coupling with Chloroacetyl Morpholine

The morpholino ethanone moiety is introduced via alkylation of the benzimidazole nitrogen:
C17H17N2OS+ClCOCH2N(C2H4O)2BaseC23H27N3O3S\text{C}_{17}\text{H}_{17}\text{N}_2\text{OS} + \text{ClCOCH}_2\text{N}(\text{C}_2\text{H}_4\text{O})_2 \xrightarrow{\text{Base}} \text{C}_{23}\text{H}_{27}\text{N}_3\text{O}_3\text{S}
Key Parameters :

  • Activating Agents : TBTU/HOBt or T3P enhance coupling efficiency (yields: 65–70%).

  • Solvent : Dichloromethane (DCM) with 10% methanol.

  • Temperature : Room temperature (25°C) for 24 hours.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach involves sequential thioether formation and N-alkylation in a single reactor:

  • Step 1 : Thioether synthesis as described in Section 3.1.

  • Step 2 : Direct addition of chloroacetyl morpholine and DIPEA (3 equiv) without intermediate isolation.
    Yield : 58–62% (over two steps).

Solid-Phase Synthesis

Recent patents describe crystallizing intermediates to improve purity:

  • Crystalline Form-2 : Obtained by slurrying the crude product in cyclohexane at 0–5°C.

  • Polymorphic Control : Seeding with form-2 crystals ensures >99% polymorphic purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, CH3), 3.45–3.62 (m, 8H, morpholine), 4.38 (t, 2H, SCH2), 6.85–7.52 (m, 6H, aromatic).

  • HRMS (ESI+) : m/z 438.1782 [M+H]+ (calc. 438.1785).

Purity and Yield Optimization

StepSolventCatalystYield (%)Purity (%)
Thioether FormationDMFTBAB7298.5
N-AlkylationDCM/MeOHT3P7097.8
One-Pot SynthesisAcetonitrileK2CO3/DIPEA6296.2

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the benzimidazole N3 position is minimized using bulky bases (e.g., DBU).

  • Byproducts : Hydrolysis of the thioether under acidic conditions is avoided by maintaining pH > 8 during workup.

  • Scale-Up : Agitated thin-film drying (ATFD) reduces solvent usage by 40% in industrial processes .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization:

Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .

Thioether linkage introduction using 3,4-dimethylphenoxyethyl thiol via nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated coupling) .

Morpholinoethanone attachment through acylation or nucleophilic displacement .

  • Optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (e.g., TEA, NaH) are critical for controlling regioselectivity and minimizing side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals from the benzimidazole, thioether, and morpholine moieties .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
  • FT-IR : Identify S–C (650–700 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
    • Contradictions : Ambiguities in tautomeric forms (e.g., benzimidazole NH vs. thiol tautomerism) are resolved via variable-temperature NMR or X-ray crystallography .

Q. What functional groups dominate the compound’s reactivity, and how are they exploited in derivatization?

  • Reactive Sites :

  • Benzimidazole NH : Susceptible to alkylation/acylation for prodrug design .
  • Thioether Linkage : Oxidizable to sulfoxide/sulfone for modulating electronic properties .
  • Morpholinoethanone : Participates in nucleophilic substitutions (e.g., amine couplings) .
    • Derivatization Strategy : Prioritize protecting groups (e.g., Boc for NH) during multi-step reactions to prevent cross-reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Methodology :

Core Modifications : Synthesize analogs with variations in:

  • Benzimidazole substituents (e.g., halogens, methyl groups) to assess steric/electronic effects .
  • Thioether chain length to probe flexibility/rigidity .

Biological Assays : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR to quantify binding affinity .

Data Analysis : Apply multivariate statistics (PCA, QSAR) to correlate structural features with activity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Example : If docking simulations predict strong binding to a kinase but in vitro assays show low inhibition:

Validate computational parameters (e.g., protonation states, solvation models) using molecular dynamics .

Test metabolite stability (e.g., microsomal degradation) to rule out rapid clearance .

Use SPR or ITC to confirm binding thermodynamics .

Q. How are reaction conditions optimized for scale-up synthesis while maintaining enantiomeric purity?

  • Key Factors :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to minimize racemization .
  • Solvent Selection : Switch from DMF (high boiling point) to MeCN for easier post-reaction purification .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediates and adjust parameters in real time .

Q. What computational models are suitable for predicting this compound’s pharmacokinetic (PK) properties?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .
  • MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .
    • Validation : Compare predictions with in vivo PK studies in rodent models .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy?

  • Protocol :

In Vitro : Use 3D cell cultures (e.g., spheroids) over monolayers to better mimic tissue complexity .

In Vivo : Employ orthotopic xenograft models for cancer studies instead of subcutaneous implants .

PK/PD Integration : Measure plasma/tissue concentrations over time to correlate exposure with effect .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Steps :

Forced Degradation : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C) .

LC-MS/MS : Monitor degradation products (e.g., sulfoxide formation) .

Bioactivity Retesting : Compare pre-/post-stability assay results to identify labile functional groups .

Tables

Table 1 : Key Synthetic Parameters for Analog Development

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temp.60–80°CMinimizes decomposition
Solvent Polarityε = 20–30 (e.g., THF)Enhances nucleophilicity
Catalyst Loading5–10 mol% (TEA)Accelerates acylation

Table 2 : Common Spectral Artifacts and Resolutions

Artifact TypeResolution TechniqueReference
Overlapping NMR2D-HSQC/HMBC
TautomerismX-ray crystallography
MS AdductsHigh-res calibration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.